molecular formula C10H11BrO3S B11944913 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B11944913
M. Wt: 291.16 g/mol
InChI Key: XSUOQUSWWMWHBA-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H11BrO3S and a molecular weight of 291.165 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a tetrahydrothiophene ring, which is further oxidized to a 1,1-dioxide form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 4-bromophenol with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction . The reaction can be represented as follows:

4-Bromophenol+Tetrahydrothiophene 1,1-dioxideK2CO3,acetone3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide\text{4-Bromophenol} + \text{Tetrahydrothiophene 1,1-dioxide} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 4-Bromophenol+Tetrahydrothiophene 1,1-dioxideK2​CO3​,acetone​3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The tetrahydrothiophene ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the tetrahydrothiophene ring can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butoxytetrahydrothiophene 1,1-dioxide
  • 3-Bromo-4-(4-bromo-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide
  • 3-(2-Butenyloxy)-tetrahydrothiophene 1,1-dioxide

Uniqueness

3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

3-(4-bromophenoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C10H11BrO3S/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,10H,5-7H2

InChI Key

XSUOQUSWWMWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC2=CC=C(C=C2)Br

Origin of Product

United States

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